molecular formula C8H3Br2F5OS B1409868 1,3-Dibromo-5-difluoromethoxy-2-(trifluoromethylthio)benzene CAS No. 1806349-78-9

1,3-Dibromo-5-difluoromethoxy-2-(trifluoromethylthio)benzene

Cat. No.: B1409868
CAS No.: 1806349-78-9
M. Wt: 401.98 g/mol
InChI Key: RMQQIPIRSWKOHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Dibromo-5-difluoromethoxy-2-(trifluoromethylthio)benzene is a complex organic compound characterized by the presence of bromine, fluorine, and sulfur atoms attached to a benzene ring. This compound is notable for its unique combination of halogen and sulfur substituents, which impart distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dibromo-5-difluoromethoxy-2-(trifluoromethylthio)benzene typically involves multiple steps, starting from simpler aromatic compoundsThe reaction conditions often require the use of strong brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst or under UV light to achieve selective bromination .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1,3-Dibromo-5-difluoromethoxy-2-(trifluoromethylthio)benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, and alkoxides are commonly used in substitution reactions.

    Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) for oxidation reactions.

    Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reduction reactions.

    Catalysts: Palladium catalysts for coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino-substituted benzene derivative, while oxidation of the trifluoromethylthio group can produce a sulfone .

Scientific Research Applications

1,3-Dibromo-5-difluoromethoxy-2-(trifluoromethylthio)benzene has several applications in scientific research:

Mechanism of Action

The mechanism by which 1,3-Dibromo-5-difluoromethoxy-2-(trifluoromethylthio)benzene exerts its effects is largely dependent on its chemical structure. The presence of electron-withdrawing groups such as bromine and fluorine atoms can influence the reactivity of the benzene ring, making it more susceptible to nucleophilic attack. Additionally, the trifluoromethylthio group can participate in various interactions with biological targets, potentially disrupting cellular processes and leading to biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dibromo-5-difluoromethoxy-2-(trifluoromethylthio)benzene is unique due to the combination of bromine, fluorine, and sulfur substituents, which impart distinct electronic and steric effects. These properties make it a valuable compound in various fields of research and industry, offering opportunities for the development of new materials and bioactive molecules .

Properties

IUPAC Name

1,3-dibromo-5-(difluoromethoxy)-2-(trifluoromethylsulfanyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Br2F5OS/c9-4-1-3(16-7(11)12)2-5(10)6(4)17-8(13,14)15/h1-2,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMQQIPIRSWKOHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Br)SC(F)(F)F)Br)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Br2F5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-Dibromo-5-difluoromethoxy-2-(trifluoromethylthio)benzene
Reactant of Route 2
1,3-Dibromo-5-difluoromethoxy-2-(trifluoromethylthio)benzene
Reactant of Route 3
Reactant of Route 3
1,3-Dibromo-5-difluoromethoxy-2-(trifluoromethylthio)benzene
Reactant of Route 4
1,3-Dibromo-5-difluoromethoxy-2-(trifluoromethylthio)benzene
Reactant of Route 5
Reactant of Route 5
1,3-Dibromo-5-difluoromethoxy-2-(trifluoromethylthio)benzene
Reactant of Route 6
Reactant of Route 6
1,3-Dibromo-5-difluoromethoxy-2-(trifluoromethylthio)benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.